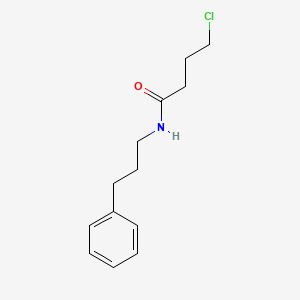
1-N-methyl-2-N-pyridin-2-ylbenzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N-methyl-2-N-pyridin-2-ylbenzene-1,2-diamine is an organic compound that belongs to the class of ortho-phenylene diamine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a pyridine ring attached to a benzene ring through a diamine linkage.
Métodos De Preparación
The synthesis of 1-N-methyl-2-N-pyridin-2-ylbenzene-1,2-diamine can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyridine with 1,2-dibromobenzene in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Another method involves the reduction of the corresponding nitro compound using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
1-N-methyl-2-N-pyridin-2-ylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetonitrile, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include substituted benzene derivatives, quinones, and various amine compounds .
Aplicaciones Científicas De Investigación
1-N-methyl-2-N-pyridin-2-ylbenzene-1,2-diamine has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: The compound is used in the production of dyes, pigments, and as a stabilizer in polymer chemistry.
Mecanismo De Acción
The mechanism of action of 1-N-methyl-2-N-pyridin-2-ylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, which can influence its biological activity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
1-N-methyl-2-N-pyridin-2-ylbenzene-1,2-diamine can be compared with other similar compounds such as:
N,N-dimethylbenzene-1,2-diamine: This compound has a similar structure but lacks the pyridine ring, which may result in different chemical and biological properties.
N-phenylbenzene-1,2-diamine: This compound has a phenyl group instead of a pyridine ring, leading to variations in its reactivity and applications.
1,2-diaminobenzene: The simplest form of ortho-phenylene diamine, which serves as a precursor for more complex derivatives.
The uniqueness of this compound lies in its combination of a pyridine ring and a benzene diamine structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H13N3 |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
1-N-methyl-2-N-pyridin-2-ylbenzene-1,2-diamine |
InChI |
InChI=1S/C12H13N3/c1-13-10-6-2-3-7-11(10)15-12-8-4-5-9-14-12/h2-9,13H,1H3,(H,14,15) |
Clave InChI |
IKJUQBQUPOOASY-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=CC=C1NC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 4-[2-fluoro-4-(methylaminomethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13894795.png)
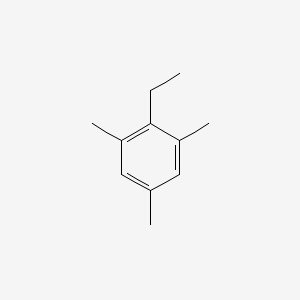
![8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B13894804.png)
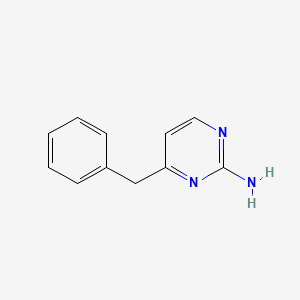
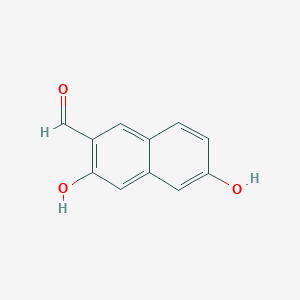
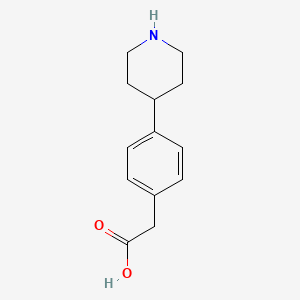
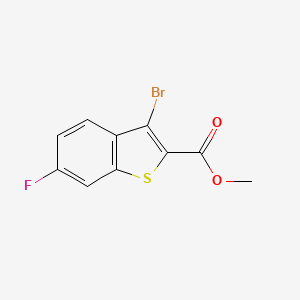
![Methyl 4-[1-(1,3-thiazol-2-yl)cyclopropyl]benzoate](/img/structure/B13894818.png)
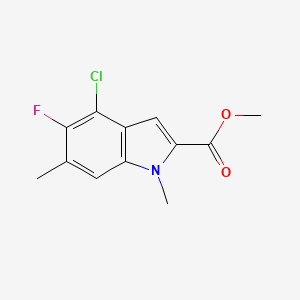
![5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyridin-2-amine](/img/structure/B13894833.png)
